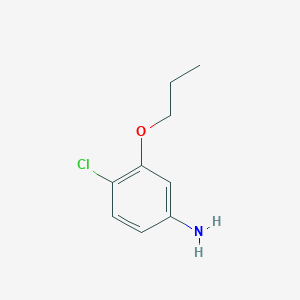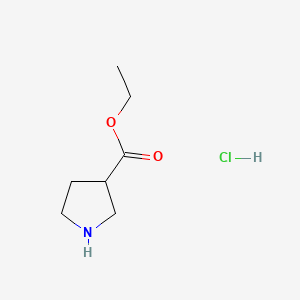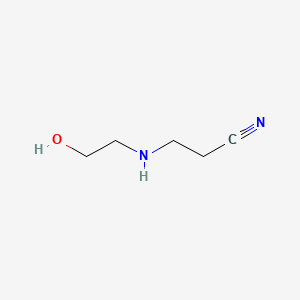![molecular formula C8H6N2O2S B1355109 Acetonitrile, [(4-nitrophenyl)thio]- CAS No. 18527-26-9](/img/structure/B1355109.png)
Acetonitrile, [(4-nitrophenyl)thio]-
Vue d'ensemble
Description
“Acetonitrile, [(4-nitrophenyl)thio]-” is a chemical compound with the empirical formula C8H6N2O2S . It is also known as “4-Nitrophenylacetonitrile” and is used in the preparation of cyanostilbene .
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis
The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . This totals to 19 atoms .Chemical Reactions Analysis
Acetonitrile can be used as an important synthon in many types of organic reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .Physical And Chemical Properties Analysis
The molecular weight of “Acetonitrile, [(4-nitrophenyl)thio]-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .Applications De Recherche Scientifique
Spectral and Structural Studies
- Acetonitrile, [(4-nitrophenyl)thio]-, and its carbanion have been examined for their spectral and structural changes. Infrared (IR) spectra and ab initio force field calculations revealed significant frequency decreases and intensity increases in cyano and nitro stretching bands during molecule→carbanion conversion. This study contributes to the understanding of the structural dynamics of such compounds (Binev et al., 2000).
Reactions with Pyridines
- The kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have been investigated. This research helps in understanding the Brönsted plots and nucleophilic reactions' mechanisms, contributing to the field of organic chemistry (Koh et al., 1999).
Proton Transfer Reaction Studies
- A kinetic study of proton transfer reactions involving (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes in acetonitrile provides insights into the acidity constants of C-acids and the influence of substituents on reaction kinetics (Minksztym & Jarczewski, 2004).
Surface Grafting on Carbon and Metallic Surfaces
- Research on the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction expands the understanding of surface chemistry and materials science (Adenier et al., 2005).
Organic Monolayer Reactions on Carbon Surfaces
- Studies involving monolayers of nitrophenyl groups bonded to glassy carbon surfaces contribute to the field of surface chemistry and Raman spectroscopy (Liu & McCreery, 1995).
Catalysis in Ester Aminolysis
- Research on the imidazolysis of 4-nitrophenyl trifluoroacetate in aqueous acetonitrile sheds light on base-catalyzed reactions and the electrophilicity of substrates (Neuvonen, 1988).
Synthesis of Pyrrolines
- A method for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines highlights advancements in organic synthesis and pharmacologically interesting molecule development (Korkmaz & Zora, 2020).
DNA-Binding Studies and Biological Activities
- Studies on nitrosubstituted acylthioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, provide insights into DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Safety And Hazards
Orientations Futures
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGHNPPHNKAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517261 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, [(4-nitrophenyl)thio]- | |
CAS RN |
18527-26-9 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)





![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)


